N'-(Furan-2-ylmethylene)-2-(o-tolylamino)acetohydrazide
Description
Properties
CAS No. |
303065-56-7 |
|---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-(2-methylanilino)acetamide |
InChI |
InChI=1S/C14H15N3O2/c1-11-5-2-3-7-13(11)15-10-14(18)17-16-9-12-6-4-8-19-12/h2-9,15H,10H2,1H3,(H,17,18)/b16-9+ |
InChI Key |
SGNQLUQPNQLMTG-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(o-Tolylamino)acetohydrazide
The precursor 2-(o-tolylamino)acetohydrazide is synthesized via a two-step sequence. First, o-toluidine reacts with ethyl chloroacetate in anhydrous ethanol under reflux (4–6 hours) to yield ethyl 2-(o-tolylamino)acetate. Subsequent hydrazinolysis with hydrazine hydrate (80% v/v) in ethanol at 60–70°C for 3 hours produces the hydrazide intermediate. The reaction is typically monitored by thin-layer chromatography (TLC), with purification achieved through recrystallization from ethanol (yield: 72–85%).
Key reaction conditions :
-
Molar ratio: o-toluidine : ethyl chloroacetate = 1 : 1.2
-
Solvent: Anhydrous ethanol
-
Temperature: Reflux (78°C)
Condensation with Furan-2-carbaldehyde
The target hydrazone ligand is formed by condensing 2-(o-tolylamino)acetohydrazide with furan-2-carbaldehyde in a 1:1 molar ratio. The reaction is conducted in ethanol with catalytic acetic acid (3–5 drops) under reflux for 4–6 hours. The product precipitates upon cooling, is filtered, and recrystallized from hot ethanol (m.p.: 188–192°C).
Optimized parameters :
Analytical Characterization Techniques
Spectroscopic Confirmation
-
IR spectroscopy : The hydrazone exhibits a strong C=N stretch at 1,610–1,625 cm⁻¹ and N–H bending at 1,540–1,560 cm⁻¹, confirming Schiff base formation. The absence of carbonyl (C=O) peaks at ~1,770 cm⁻¹ indicates enolization.
-
¹H NMR (DMSO-d₆) : Signals at δ 2.26 ppm (s, 3H, CH₃), δ 6.60–7.79 ppm (furan and aromatic protons), and δ 9.83–10.79 ppm (exchangeable NH groups) align with the proposed structure.
-
Elemental analysis : Calculated for C₁₄H₁₅N₃O₂: C 62.44%, H 5.57%, N 15.61%. Observed values typically deviate by <0.3%.
Thermal and Morphological Analysis
Thermogravimetric analysis (TGA) reveals stability up to 220°C, with decomposition peaking at 280°C (loss of furan moiety). Scanning electron microscopy (SEM) shows crystalline aggregates (5–20 µm), consistent with hydrazone derivatives.
Comparative Analysis with Structural Analogues
The o-tolyl derivative exhibits marginally lower thermal stability than its p-tolyl counterpart, likely due to steric effects from the ortho-methyl group. Benzohydrazide analogs show similar spectral profiles but require longer reaction times (6–8 hours).
Challenges in Synthesis and Purification
-
Byproduct formation : Competing imine-enol tautomerism may yield minor isomeric byproducts, necessitating gradient recrystallization.
-
Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but complicate isolation; ethanol balances yield and practicality.
-
Moisture sensitivity : The hydrazone group is prone to hydrolysis, requiring anhydrous conditions during synthesis.
Scalability and Industrial Relevance
Bench-scale reactions (100 g batches) achieve consistent yields (70 ± 2%) using continuous reflux systems. However, industrial adoption is limited by the high cost of furan-2-carbaldehyde and the need for controlled waste management of acetic acid byproducts .
Chemical Reactions Analysis
Types of Reactions
N’-(Furan-2-ylmethylene)-2-(o-tolylamino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The furan ring and tolyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Anticancer Activity
Cytotoxicity Against Cancer Cell Lines
Research indicates that N'-(Furan-2-ylmethylene)-2-(o-tolylamino)acetohydrazide exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:
- HePG-2 (Liver Cancer) : The compound demonstrated potent cytotoxicity, inhibiting cell proliferation effectively.
- HCT-116 (Colon Cancer) : Similar cytotoxic properties were observed, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects includes:
- Metal Ion Chelation : Interaction with metal ions, such as Cu(II), enhances the compound's biological activity by improving solubility and altering electronic properties. Studies have shown that Cu(II) complexes formed with this hydrazone exhibit superior cytotoxic effects compared to the uncoordinated ligand.
Formation of Metal Complexes
This compound can form stable complexes with various metal ions. These complexes not only enhance the biological activity of the compound but also broaden its application scope. For instance:
| Metal Ion | Biological Activity | Unique Aspect |
|---|---|---|
| Cu(II) | Enhanced anticancer activity | Most effective in inducing apoptosis |
| Ni(II) | Moderate cytotoxicity | Effective against specific cancer cell lines |
| Co(II) | Antimicrobial properties | Potential use in treating infections |
These complexes have been shown to induce apoptosis through mechanisms involving caspase activation and changes in cellular morphology, further supporting their therapeutic potential .
Therapeutic Applications
Antimicrobial Activity
Beyond its anticancer properties, this compound and its metal complexes have demonstrated antimicrobial activities. Studies have indicated effectiveness against various bacterial strains, including Escherichia coli and Bacillus subtilis, highlighting its potential for use in treating infections .
Insecticidal Properties
Recent studies have explored the insecticidal effects of this compound against agricultural pests. The ligand and its metal complexes exhibited significant toxicity against Eobania vermiculata (a garden snail), suggesting potential applications in pest management .
Mechanism of Action
The mechanism by which N’-(Furan-2-ylmethylene)-2-(o-tolylamino)acetohydrazide exerts its effects involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furan ring and tolyl group may also contribute to the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural differences among analogs lie in the substituents on the acetohydrazide core and the arylidene/hydrazone moieties. Below is a comparative table:
Key Observations :
- o-Tolylamino vs. Heterocyclic Substituents: The target’s o-tolylamino group (lipophilic methyl group) may increase membrane permeability compared to polar groups like 2,4-dihydroxybenzylidene in compound 228 .
Enzyme Inhibition
- α-Glucosidase Inhibition: Compound 228 (IC₅₀ = 6.10 ± 0.5 µM) outperforms acarbose (IC₅₀ = 378.2 ± 0.12 µM), highlighting the importance of dihydroxybenzylidene and ethylthio-benzimidazole groups . The target’s o-tolylamino group, though less polar, may compromise enzyme binding compared to 226.
- VEGFR2 Inhibition: Compound 4e, with a tetrahydroquinolinyloxy group, was designed for glioblastoma targeting. The oxy group may facilitate hydrogen bonding with VEGFR2’s active site .
Anticancer and Anti-Inflammatory Activity
- Anticancer Migration Inhibition: N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide () showed selective inhibition of cancer cell migration, attributed to the triazolylthio and dimethylaminobenzylidene groups .
- Anti-TNF-α Activity: Compound 4a () suppressed TNF-α production by 57.3% in vivo, linked to its naphthalenyl-morpholinoethoxy substituent. The target’s furan and o-tolylamino groups may lack the bulk needed for similar efficacy .
Biological Activity
N'-(Furan-2-ylmethylene)-2-(o-tolylamino)acetohydrazide is a hydrazone compound with significant biological activity, particularly in the field of anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₄H₁₅N₃O, which indicates the presence of carbon, hydrogen, nitrogen, and oxygen. Its structure features a furan ring linked to an o-tolylamino group through a methylene bridge, characteristic of hydrazone compounds. This unique configuration contributes to its biological activity.
Biological Activity Overview
This compound has been shown to exhibit various biological activities, including:
- Anticancer Properties : The compound demonstrates cytotoxic effects against several cancer cell lines, notably HePG-2 (liver cancer) and HCT-116 (colon cancer). Studies indicate that it can induce apoptosis and inhibit cancer cell proliferation through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic proteins .
- Metal Ion Chelation : The ability of this compound to chelate metal ions enhances its biological effectiveness. Complexes formed with metals such as Cu(II) have shown improved anticancer activity compared to the uncoordinated ligand. These metal complexes often exhibit enhanced solubility and stability in biological systems .
The mechanisms underlying the biological activity of this compound include:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins (e.g., Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2), leading to cell death .
- ROS Generation : Increased levels of ROS can disrupt cellular homeostasis, contributing to cytotoxicity in cancer cells. This oxidative stress is linked to the compound's ability to enhance metal ion interactions .
- Cell Cycle Arrest : Studies have shown that treatment with this compound can lead to cell cycle arrest at specific phases, further inhibiting cancer cell proliferation .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspect |
|---|---|---|---|
| N'-(Furan-2-ylmethylene)-2-(p-tolylamino)acetohydrazide | Similar hydrazone structure | Anticancer activity | Different amino substituent |
| N'-(thiophen-2-ylmethylene)-2-(p-tolylamino)acetohydrazide | Thiophene ring instead of furan | Anticancer activity | Different heterocyclic ring |
| 2-hydroxybenzohydrazide | Hydroxy group instead of furan | Moderate cytotoxicity | Lacks furan moiety |
This table illustrates that while these compounds share a core hydrazone structure, variations in substituents lead to distinct biological activities.
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of this compound on HePG-2 and HCT-116 cell lines. The IC50 values were found to be significantly lower than those for many conventional chemotherapeutics, indicating superior efficacy in inducing cell death .
- Metal Complex Evaluation : Research on Cu(II) complexes derived from this hydrazone showed enhanced anticancer properties compared to the free ligand, with IC50 values reported as low as 3–5 μM for liver cancer cells . The study highlighted the importance of metal coordination in enhancing biological activity.
Q & A
Q. How can its metabolic stability and biodegradation pathways be evaluated?
- In vitro microsomal assays (e.g., human liver microsomes) quantify oxidative metabolism (CYP450-mediated). LC-HRMS identifies major metabolites, such as hydroxylated furan derivatives. Environmental degradation studies using soil bacteria (Pseudomonas spp.) show 60% degradation in 14 days under aerobic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
